molecular formula C20H14N2O3S B6497092 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide CAS No. 383380-29-8

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B6497092
CAS No.: 383380-29-8
M. Wt: 362.4 g/mol
InChI Key: QJJIINAWNVDFPV-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide (CAS 383380-29-8) is a high-purity chemical compound supplied for research use only. With the molecular formula C20H14N2O3S and a molecular weight of 362.4, this small molecule belongs to a class of compounds recognized for their potential in neurodegenerative disease research . This carboxamide derivative is of significant interest in pharmacological research, particularly as a modulator of Amyloid-beta (Aβ42) aggregation . The compound's structure incorporates planar bicyclic aromatic rings, a feature that enables interaction with the cross-β-sheet structures of Aβ aggregates. Such properties make it a valuable chemical tool for studying the mechanisms of Aβ42 self-assembly, a key process in the pathology of Alzheimer's disease . Researchers can utilize this compound to either inhibit or accelerate fibrillogenesis, providing a versatile means to explore different facets of the aggregation pathway. Its application extends to in vitro aggregation kinetic studies using thioflavin T fluorescence spectroscopy and morphological analysis via transmission electron microscopy . The design of this compound aligns with modern molecular hybridization strategies, combining a benzofuran-2-carboxamide moiety with a 5-phenylthiophene unit to create a novel scaffold with enhanced binding capabilities .

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c21-18(23)14-11-17(12-6-2-1-3-7-12)26-20(14)22-19(24)16-10-13-8-4-5-9-15(13)25-16/h1-11H,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJIINAWNVDFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple functional groups, which may contribute to its biological properties. The key structural components include:

  • Benzofuran Core : A bicyclic structure that is often associated with various pharmacological activities.
  • Carbamoyl Group : Known for influencing solubility and reactivity.
  • Phenylthiophen Moiety : This thiophene derivative may enhance interactions with biological targets.

The molecular formula is C21H19N3O2SC_{21}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 379.45 g/mol.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Properties : Some investigations indicate that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntioxidantDemonstrated significant free radical scavenging activity.
AntimicrobialExhibited inhibitory effects against various bacterial strains.
NeuroprotectionShowed protective effects on neuronal cells in vitro.

Case Study: Neuroprotective Effects

In a notable study, the neuroprotective effects of this compound were evaluated using an in vitro model of oxidative stress induced by hydrogen peroxide. The results indicated that the compound significantly reduced cell death and oxidative damage in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest:

  • Absorption : The compound appears to have favorable absorption characteristics.
  • Metabolism : Initial studies indicate it may undergo metabolic transformations typical for compounds with similar structures.
  • Toxicity : Toxicological assessments are ongoing; however, initial findings suggest low toxicity at therapeutic doses.

Comparison with Similar Compounds

Structural Analogs Targeting GyrB ATPase

Lead Compound (N-(3-carbamoyl-5-phenylthiophen-2-yl)thiophene-2-carboxamide):
This compound, identified as a lead in Mycobacterium tuberculosis GyrB inhibition, shares a nearly identical thiophene scaffold with the target compound but differs in the carboxamide substituent (thiophene-2-carboxamide vs. benzofuran-2-carboxamide). A library of 28 analogs derived from this lead demonstrated IC50 values <5 µM in GyrB ATPase assays, highlighting the importance of the 3-carbamoyl-5-phenylthiophen-2-yl group for activity. The replacement of thiophene with benzofuran in the target compound may enhance lipophilicity or alter binding interactions due to benzofuran’s larger aromatic surface and electron-rich nature .

Table 1: Structural Comparison of GyrB-Targeting Analogs

Compound Core Structure Carboxamide Substituent Key Modifications IC50 (GyrB ATPase)
Lead Compound Thiophene Thiophene-2-carboxamide 3-carbamoyl, 5-phenyl <5 µM (top analogs)
Target Compound Thiophene-Benzofuran Benzofuran-2-carboxamide Benzofuran substitution Not reported

Benzofuran Carboxamide Derivatives in Neurological Targets

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (ABT-107):
This α7 nicotinic acetylcholine receptor (nAChR) agonist demonstrates cognitive-enhancing effects in rodents. Its benzofuran carboxamide core is critical for receptor binding, but substituents like the azabicyclo and methoxyphenyl groups dictate selectivity and potency. In contrast, the target compound lacks these bulky substituents, suggesting divergent therapeutic applications (antimicrobial vs. neurological) .

Table 2: Pharmacological Profiles of Benzofuran Derivatives

Compound Target Key Structural Features Biological Activity
ABT-107 α7 nAChR Azabicyclo, methoxyphenyl, benzofuran Cognitive enhancement in rodents
Target Compound Hypothetical GyrB Thiophene-phenyl, benzofuran carboxamide Antimicrobial (inferred)

Heterocyclic Carboxamides with Varied Cores

NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Hybrids): These compounds feature thiazolidinone cores linked to nicotinamide groups, differing significantly from the target compound’s thiophene-benzofuran scaffold. While unrelated mechanistically, they underscore the versatility of carboxamide-containing heterocycles in drug design. The target compound’s thiophene-benzofuran system may offer improved metabolic stability compared to thiazolidinone-based structures .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: The 3-carbamoyl and 5-phenyl groups on the thiophene ring are conserved in GyrB inhibitors, as seen in the lead compound . Retention of these groups in the target compound suggests preserved interactions with the ATPase domain.
  • Benzofuran vs. Thiophene: Benzofuran’s extended π-system may enhance hydrophobic interactions or improve membrane permeability compared to thiophene, though this substitution could reduce solubility.

Q & A

Basic: What synthetic routes are commonly employed for N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Coupling of benzofuran-2-carboxylic acid derivatives with thiophene-containing amines under reflux in solvents like dichloromethane or ethanol .
  • Optimization parameters : Temperature (60–80°C), solvent polarity (to stabilize intermediates), and reaction time (12–24 hours) to maximize yield (reported 28–48% for analogs) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Advanced: How can contradictions in biological activity data for this compound be systematically resolved?

Answer: Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time) to minimize variability .
  • Structural comparisons : Analyze substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity, as seen in analogs where fluorination increased lipophilicity and target binding .
  • Meta-analysis : Cross-reference data from independent studies to identify trends, such as enhanced COX-2 inhibition in benzodioxole-containing derivatives .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6 solvent) confirm functional groups (amide NH at δ 10–13 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 324 for related compounds) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How does the carbamoyl group influence the compound’s pharmacodynamic interactions?

Answer: The carbamoyl group (-CONH2_2) contributes to:

  • Hydrogen bonding : Enhances binding to enzymatic active sites (e.g., kinases or receptors) via NH···O interactions .
  • Metabolic stability : Reduces susceptibility to hydrolysis compared to ester or nitro groups, as observed in analogs with prolonged half-lives .
  • Selectivity : Modulates interactions with hydrophobic pockets in targets, similar to fluorinated derivatives showing improved selectivity for α7 nicotinic receptors .

Advanced: What computational approaches predict the compound’s target interactions and binding modes?

Answer:

  • Molecular docking : Utilized to model interactions with targets like α7 nicotinic acetylcholine receptors, identifying key residues (e.g., Trp-148) for binding .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity trends, guiding analog design .

Basic: What in vitro models are suitable for preliminary toxicity and metabolic profiling?

Answer:

  • Hepatotoxicity : Primary hepatocytes or HepG2 cells assess metabolic stability via CYP450 inhibition assays .
  • Cytotoxicity : MTT or resazurin assays in normal cell lines (e.g., HEK293) determine IC50_{50} values .
  • Microsomal stability : Incubation with liver microsomes (human or rodent) to quantify metabolic degradation rates .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., phenylthiophen-2-yl to benzodioxol-5-yl) to probe steric/electronic effects .
  • Bioactivity assays : Test analogs against relevant targets (e.g., cancer cell lines, microbial strains) under standardized conditions .
  • Data correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity, as demonstrated in benzoxazole derivatives .

Advanced: What strategies address low solubility or bioavailability in preclinical studies?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Formulation optimization : Use co-solvents (PEG 400) or nanoemulsions to improve dissolution rates, as applied to hydrophobic benzofuran analogs .
  • Permeability assays : Caco-2 monolayer studies guide structural modifications (e.g., reducing molecular weight) to enhance absorption .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

  • 2D NMR techniques : COSY and HSQC resolve overlapping signals (e.g., aromatic protons in thiophene vs. benzofuran rings) .
  • Variable temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., amide rotation) .
  • Crystallography : Single-crystal X-ray diffraction confirms bond geometries, as applied to structurally related benzoxazepines .

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